molecular formula C12H22ClFN2O2 B2473670 Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride CAS No. 2378489-98-4

Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

Cat. No. B2473670
CAS RN: 2378489-98-4
M. Wt: 280.77
InChI Key: YZPCVIHSFBUKNZ-LYCTWNKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H22ClFN2O2 and its molecular weight is 280.77. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents Development

Research led by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These compounds, including variants with tert-butyl moieties, were evaluated for their in vitro and in vivo antibacterial activities, highlighting the potential of such compounds as therapeutic agents (Bouzard et al., 1992).

Enantioselective Synthesis

Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a nitrile anion cyclization strategy. This methodology highlights the versatility of tert-butyl and related structures in the synthesis of complex, chiral molecules with potential pharmaceutical applications (Chung et al., 2005).

Organocatalyzed Synthesis

Hozjan et al. (2023) discussed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This work illustrates the application of organocatalysis in generating compounds with significant synthetic and potential pharmacological value (Hozjan et al., 2023).

properties

IUPAC Name

tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-7-11(13)5-4-6-12(11,14)8-15;/h4-8,14H2,1-3H3;1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCVIHSFBUKNZ-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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